molecular formula C7H16ClNO2 B2874790 beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride CAS No. 180181-12-8

beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride

Cat. No.: B2874790
CAS No.: 180181-12-8
M. Wt: 181.66
InChI Key: WCQRSICZSNMTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride: is a synthetic amino acid derivative. This compound is characterized by its unique structure, which includes an ethyl group and two methyl groups attached to the alpha carbon, and a hydrochloride salt form. It is often used in various chemical and biological research applications due to its distinctive properties.

Mechanism of Action

Target of Action

Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride, also known as 3-amino-2,2-dimethylpentanoic acid hydrochloride, is a derivative of the naturally occurring beta amino acid, β-Alanine . The primary targets of this compound are likely to be similar to those of β-Alanine, which include various enzymes and receptors involved in the biosynthesis and metabolism of carnosine, a dipeptide concentrated in muscle and brain tissue .

Mode of Action

The compound interacts with its targets by being incorporated into the structure of carnosine, thereby influencing the concentration of carnosine in muscles . This can decrease fatigue in athletes and increase total muscular work done .

Biochemical Pathways

It is also a component of pantothenic acid (vitamin B5), which is a component of coenzyme A . Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and fatty acid metabolism .

Pharmacokinetics

It is known that β-alanine is soluble in water , which suggests that the compound may have good bioavailability. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of the compound’s action is an increase in the concentration of carnosine in muscles . This can lead to decreased fatigue and increased total muscular work done . Other potential effects include involvement in the synthesis of coenzyme A and potential roles in various biochemical pathways .

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the compound and its interactions with its targets . Additionally, the presence of other compounds, such as enzymes and cofactors, could influence the efficacy of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride typically involves the alkylation of alanine derivatives. One common method includes the reaction of alpha,alpha-dimethyl-beta-alanine with ethyl bromide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

    Beta-Alanine: A naturally occurring beta amino acid with a simpler structure.

    N,N-Dimethyl-beta-alanine hydrochloride: Similar in structure but with different substituents.

    3-Dimethylaminopropionic acid hydrochloride: Another derivative with distinct chemical properties.

Uniqueness: Beta-Ethyl-alpha,alpha-dimethyl-beta-alanine hydrochloride stands out due to its specific ethyl and dimethyl substitutions, which confer unique chemical and biological properties. These structural differences can result in varied reactivity and interactions compared to similar compounds .

Properties

IUPAC Name

3-amino-2,2-dimethylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(8)7(2,3)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKABQKEUKMVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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